molecular formula C13H15N3O2 B2588991 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034400-42-3

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2588991
CAS RN: 2034400-42-3
M. Wt: 245.282
InChI Key: KLQQVEXKCAVHMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the specific functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the pyrazolo[1,5-a]pyrazin ring in the molecule might undergo reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution.


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various laboratory techniques. These properties are influenced by the molecular structure and functional groups of the compound .

Scientific Research Applications

Liquid Fuel Production

The conversion of biobased 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran (DMF) has garnered attention as a potential liquid fuel. DMF can serve as an alternative to fossil fuels, contributing to sustainable energy sources. Recent advancements in this transformation have focused on catalytic properties, including noble metals, non-noble metals, and bimetallic catalysts. The choice of support material and reaction conditions significantly impact the efficiency of HMF-to-DMF conversion .

Chemical Separation

Selective separation of 2,5-dimethylfuran (DMF) and 2,5-methyltetrahydrofuran (DMeTHF) is crucial in the chemical industry. Developing efficient separation methods enhances the utilization of DMF as a valuable platform chemical .

Soot Formation Studies

Understanding the formation process of soot particles from 2,5-dimethylfuran (DMF) pyrolysis is essential. Molecular dynamics simulations provide insights into nucleation, surface growth, and graphitization of soot particles .

Green Chemistry

An integrated process for producing 2,5-dimethylfuran (DMF) from biomass has demonstrated environmental favorability and unprecedented efficiency. This approach aligns with green chemistry principles and holds promise for industrial applications .

Energy Efficiency

Research indicates that 2,5-dimethylfuran (DMF) can replace fossil fuels in the near future. Its energy efficiency and low ecological impact make it valuable for supplying the carbon cycle from biomass .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with the compound to minimize risk .

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-7-12(10(2)18-9)13(17)15-5-6-16-11(8-15)3-4-14-16/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQQVEXKCAVHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone

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